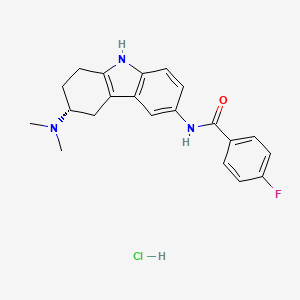

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride

Vue d'ensemble

Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a carbazole moiety, which is a tricyclic aromatic organic compound consisting of two benzene rings fused on either side of a pyrrole ring. The presence of the dimethylamino group suggests that this compound might have some basic properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate carbazole derivative with a suitable fluorobenzamide, possibly via a nucleophilic aromatic substitution reaction. The dimethylamino group could potentially be introduced via a reductive amination reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a carbazole ring system attached to a fluorobenzamide via a nitrogen atom. The dimethylamino group would be attached to one of the carbazole nitrogen atoms .Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical of carboxamides, such as hydrolysis. The carbazole moiety might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carbazole and benzamide groups suggests that it might have significant aromatic character and might form hydrogen bonds .Applications De Recherche Scientifique

Serotonin Receptor Agonist

LY 344864 hydrochloride is a potent, selective 5-HT 1F receptor agonist . It displays > 80-fold selectivity over other 5-HT receptors .

Neurogenic Dural Inflammation

It has been shown to inhibit neurogenic dural inflammation in vivo . This property makes it a potential candidate for the treatment of conditions related to inflammation.

Migraine Treatment

The compound has been suggested as a potential treatment for migraines . Its ability to inhibit neurogenic dural inflammation, a process involved in migraine pathophysiology, supports this application .

Central Sensitization

LY 344864 hydrochloride has been reported to reduce central sensitization . Central sensitization is a condition associated with the development of chronic pain, where the nervous system remains in a persistent state of high reactivity.

Brain Penetration

This compound is described as a brain penetrant . This means it can cross the blood-brain barrier, a property that is crucial for drugs that are meant to act on targets within the central nervous system.

In Vivo and In Vitro Applications

LY 344864 hydrochloride is suitable for both in vitro and in vivo applications . This makes it a versatile tool in research settings, allowing for its use in a variety of experimental designs.

Pharmacological Tool

It serves as a pharmacological tool to study 5-HT 1F receptors . By acting as a selective agonist, it helps in understanding the role and function of these receptors in various physiological and pathological processes.

Potential Therapeutic Applications

Given its properties, LY 344864 hydrochloride may have potential therapeutic applications in the treatment of various disorders related to the serotonergic system . However, more research is needed to fully explore these possibilities.

Orientations Futures

The study of novel benzamide and carbazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve investigating its potential biological activities, studying its reactivity, or developing new synthetic routes .

Mécanisme D'action

Target of Action

LY 344864 Hydrochloride is a selective, potent, full agonist for the 5-HT1F receptor . The 5-HT1F receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit adenylate cyclase activity .

Mode of Action

LY 344864 Hydrochloride interacts with the 5-HT1F receptor, leading to a series of intracellular reactions. It has been shown to inhibit forskolin-induced cyclic AMP accumulation in cells stably transfected with human 5-HT1F receptors . This suggests that it acts as a full agonist, producing an effect similar in magnitude to serotonin itself .

Biochemical Pathways

The primary biochemical pathway affected by LY 344864 Hydrochloride is the serotonin signaling pathway. By acting as a full agonist at the 5-HT1F receptor, it can modulate the activity of this pathway, potentially influencing various physiological processes such as mood, appetite, and sleep .

Result of Action

LY 344864 Hydrochloride’s action on the 5-HT1F receptor has been shown to reduce central sensitization and dural inflammation in vivo . This suggests that it may have potential therapeutic applications in conditions associated with these phenomena, such as migraine .

Propriétés

IUPAC Name |

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUHLSYESBLBCP-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

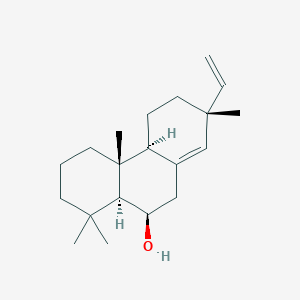

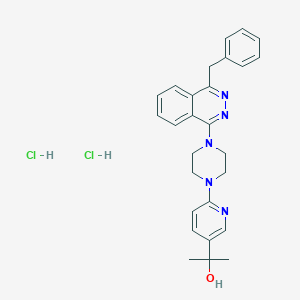

![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)

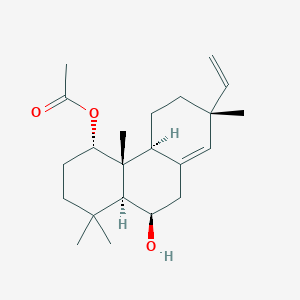

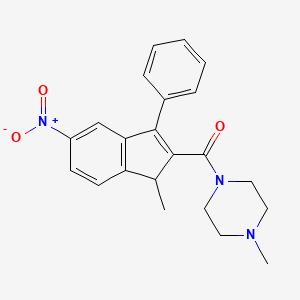

![7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B1193010.png)

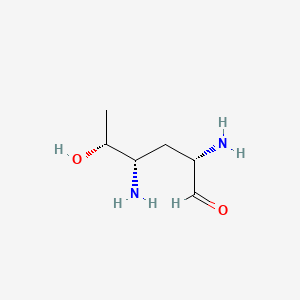

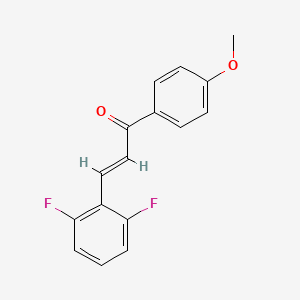

![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)